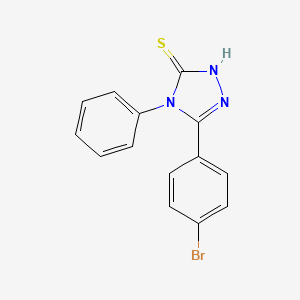

5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of both bromophenyl and phenyl groups in its structure enhances its potential for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . This can be achieved through the reaction of carboxylic acid hydrazides with (aryl)isothiocyanates or by a one-pot reaction starting from aromatic amines, carbon disulfide, sodium chloroacetate, and hydrazine . The reaction conditions often require an alkaline medium and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding sulfides.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves cyclization reactions starting from 2-acyl-N-(4-aryl)hydrazine derivatives. The compound can be synthesized through the S-alkylation of the thiol derivative followed by reduction processes. Characterization techniques such as NMR spectroscopy (both 1D and 2D), IR spectroscopy, and elemental analysis are commonly employed to confirm the structure and purity of the synthesized compounds .

Biological Applications

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results that suggest its potential as an antimicrobial agent. The presence of the bromophenyl group enhances its efficacy against resistant strains of bacteria .

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity, particularly against breast cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, which may be attributed to its ability to interact with cellular signaling pathways .

Antioxidant Effects

Additionally, this compound has shown antioxidant properties in vitro. This suggests potential applications in protecting cells from oxidative stress-related damage, which is relevant for various diseases including neurodegenerative disorders .

Material Science Applications

Corrosion Inhibitors

The compound is also being explored as a corrosion inhibitor in metal surfaces. Its thiol group provides a mechanism for adsorption onto metal surfaces, forming a protective layer that reduces corrosion rates in acidic environments. This application is particularly valuable in industries dealing with metal preservation .

Photovoltaic Materials

In material science, there is ongoing research into using this triazole derivative in organic photovoltaic cells. Its electronic properties make it a suitable candidate for enhancing charge transport within solar cell materials, potentially increasing their efficiency .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains and fungi; potential for developing new antibiotics. |

| Anticancer Properties | Induces apoptosis in cancer cells; studied for breast cancer treatment. |

| Antioxidant Effects | Protects cells from oxidative stress; potential use in neurodegenerative disease prevention. |

| Corrosion Inhibition | Acts as a protective layer on metals; reduces corrosion rates in acidic environments. |

| Photovoltaic Materials | Enhances charge transport in organic solar cells; improves efficiency of photovoltaic devices. |

Case Studies

-

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted structure-activity relationships that could guide future antibiotic development . -

Cancer Research

Research conducted at a leading university found that this compound could inhibit the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways. Further studies are needed to explore its mechanisms and potential clinical applications . -

Material Science Application

A recent paper demonstrated the effectiveness of this compound as a corrosion inhibitor for carbon steel in acidic media. The results indicated a significant reduction in corrosion rates compared to untreated samples .

Wirkmechanismus

The mechanism of action of 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

Pathways Involved: It can interfere with signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but different substitution pattern.

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with a bromophenyl group.

4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring instead of a triazole ring.

Uniqueness

5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern and the presence of both bromophenyl and phenyl groups. This unique structure contributes to its diverse chemical reactivity and broad spectrum of biological activities.

Biologische Aktivität

5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides. The compound can exist in two tautomeric forms: the thiol form and the thione form, which can affect its biological activity . Characterization techniques such as NMR spectroscopy confirm the structure of the compound, with key signals indicating the presence of sulfur and aromatic protons .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that it is effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus when modified appropriately .

Antifungal Activity

The compound also demonstrates antifungal properties. Studies have shown that certain derivatives are effective against common fungal pathogens. However, the activity can vary significantly depending on the specific structural modifications made to the triazole ring .

Anticancer Potential

One of the most promising aspects of this compound is its anticancer activity. In vitro studies have revealed cytotoxic effects against various cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The mechanism involves inhibition of key enzymes and pathways associated with cancer cell proliferation and survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

Molecular Targets:

- Inhibition of enzymes involved in metabolic pathways.

- Interaction with proteins that regulate cell cycle progression.

Pathways Involved:

- Disruption of signaling pathways leading to apoptosis in cancer cells.

- Modulation of oxidative stress responses in microbial cells .

Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of this compound against a panel of bacteria and fungi. The results indicated that certain modifications significantly enhanced antibacterial activity compared to unmodified compounds. For example, the introduction of electron-withdrawing groups improved potency against E. coli and P. aeruginosa .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of triazole derivatives were synthesized and tested for cytotoxicity using the MTT assay. The results showed that compounds with specific substitutions exhibited higher selectivity towards cancer cells while sparing normal cells. Notably, one derivative demonstrated a significant reduction in cell viability in melanoma cells by inducing apoptosis through caspase activation .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate to High | Contains both bromophenyl and phenyl groups |

| 4-(Bromophenyl)-5-phenyloxazole | Moderate | Low | Different heterocyclic structure |

| 3-(Bromophenyl)-5-(hydroxyphenyl)isoxazole | Low | Moderate | Hydroxy group alters reactivity |

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3S/c15-11-8-6-10(7-9-11)13-16-17-14(19)18(13)12-4-2-1-3-5-12/h1-9H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTPLVZQLRTFJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.